![molecular formula C4H4Cl2N2 B072708 4,5-Dichloro-1-methylimidazole CAS No. 1192-53-6](/img/structure/B72708.png)
4,5-Dichloro-1-methylimidazole
Overview
Description
“4,5-Dichloro-1-methylimidazole” is a chemical compound that belongs to the class of organic compounds known as imidazoles . These are compounds containing an imidazole ring, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms .
Synthesis Analysis
The synthesis of imidazoles, including “4,5-Dichloro-1-methylimidazole”, can be achieved through various methods. One such method involves starting from 1,2-diketones and urotropine in the presence of ammonium acetate . Another approach allows the preparation of biologically active 2,4 (5)-diarylimidazoles by parallel synthesis .
Molecular Structure Analysis
The molecular formula of “4,5-Dichloro-1-methylimidazole” is C4H4Cl2N2 . The average mass is 150.994 Da and the monoisotopic mass is 149.975159 Da .
Chemical Reactions Analysis
Haloimidazoles, including “4,5-Dichloro-1-methylimidazole”, are known to exhibit various chemical reactions. For instance, the chlorination of 1,2-dialkyl-5-chloroimidazoles and 4,5-dichloro-1-methylimidazole with chlorine in glacial acetic acid leads to oxidation of the imidazole ring .
Scientific Research Applications
Pharmaceutical Synthesis
4,5-Dichloro-1-methylimidazole: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its role in the construction of imidazole rings, which are present in many biologically active molecules, is crucial. For instance, it’s used in the production of antifungal medications, sedatives, and antihistamines. The dichloro and methyl groups on the imidazole ring can act as points of functionalization, allowing for the creation of diverse pharmaceutical agents with potential therapeutic applications .
Agrochemical Production
In agrochemistry, 4,5-Dichloro-1-methylimidazole serves as a building block for creating pesticides and herbicides. Its chemical structure can be manipulated to produce compounds that interact with specific biological targets in pests and weeds, contributing to the development of more effective and selective agrochemicals .
Epoxy Resin Curing Agents
This compound finds application as a curing agent in epoxy resins. It can enhance the properties of the resin, such as thermal stability and mechanical strength, making it suitable for high-performance materials used in the aerospace, automotive, and electronics industries. The dichloro and methyl groups provide reactive sites that facilitate cross-linking during the curing process .
Organic Synthesis
4,5-Dichloro-1-methylimidazole: is employed in organic synthesis as a reagent and catalyst. It’s involved in various chemical reactions, including substitutions, ring closures, and as a precursor for other imidazole derivatives. Its reactivity can be harnessed to synthesize complex organic molecules with precision and efficiency .
Food Industry Applications
While not directly used in food, derivatives of imidazole, like 4,5-Dichloro-1-methylimidazole , can be found as byproducts in food processing. For example, they can form during the Maillard reaction, which occurs during the thermal processing of foods. Understanding its presence and concentration is important for food safety and regulatory compliance .
Environmental Impact Studies
Research into the environmental impact of chemicals includes studying compounds like 4,5-Dichloro-1-methylimidazole . It’s essential to understand how such substances behave in the environment, their potential for bioaccumulation, and their effects on ecosystems. This knowledge is vital for assessing risks and establishing safe handling and disposal practices .
Safety and Hazards
“4,5-Dichloro-1-methylimidazole” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye .
Mechanism of Action
Target of Action
4,5-Dichloro-1-methylimidazole is a type of imidazole compound . Imidazoles are key components of functional molecules used in a variety of applications . .
Mode of Action
For instance, 4-Methylimidazole, a related compound, has been shown to interact with targets such as Carbonic anhydrase 2, Myoglobin, and Carbonic anhydrase 5A, mitochondrial . The specific interactions of 4,5-Dichloro-1-methylimidazole with its targets and the resulting changes are currently unknown.
Biochemical Pathways
Imidazoles are known to be key components of functional molecules that are used in a variety of everyday applications .
Result of Action
It is known that the chlorination of 1,2-dialkyl-5-chloroimidazoles and 4,5-dichloro-1-methylimidazole with chlorine in glacial acetic acid leads to oxidation of the imidazole ring with the formation of n-alkyloxamides .
Action Environment
It is known that the reaction conditions, such as temperature and the presence of other chemicals, can influence the synthesis and reactions of imidazole compounds .
properties
IUPAC Name |
4,5-dichloro-1-methylimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Cl2N2/c1-8-2-7-3(5)4(8)6/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYQLPWYFQBZOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343683 | |
Record name | 4,5-dichloro-1-methylimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20343683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloro-1-methylimidazole | |
CAS RN |
1192-53-6 | |
Record name | 4,5-dichloro-1-methylimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20343683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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